N-Methyl-DL-valine hydrochloride
Overview
Description
“N-Methyl-DL-valine hydrochloride” is a derivative of DL-valine . It is metabolized to cysteine, alanine, tyrosine, tryptophan, citric acid, and succinic acid in the sprout . It is involved in the modification of monomethyl auristatin F (MMAF), an anti-tubulin agent, which makes it hydrophobic functionalization and increases cell permeability .
Molecular Structure Analysis
The empirical formula of “N-Methyl-DL-valine hydrochloride” is C6H13NO2 . Its molecular weight is 131.17 . The SMILES string representation is CNC(C©C)C(O)=O .
Chemical Reactions Analysis
“N-Methyl-DL-valine hydrochloride” is metabolized to cysteine, alanine, tyrosine, tryptophan, citric acid, and succinic acid in the sprout . It is also involved in the modification of monomethyl auristatin F (MMAF), an anti-tubulin agent .
Physical And Chemical Properties Analysis
“N-Methyl-DL-valine hydrochloride” has a molecular weight of 131.17 . The empirical formula is C6H13NO2 . The SMILES string representation is CNC(C©C)C(O)=O . More detailed physical and chemical properties might be available in specialized chemical literature or databases.
Scientific Research Applications
Spectroscopic Studies :
- DL-valine, a close relative to N-Methyl-DL-valine hydrochloride, has been studied using Raman and infrared spectroscopy. These techniques provide insights into the molecular structure and vibrational modes of the amino acid, which are crucial for understanding its chemical properties (Paiva et al., 2017).
Industrial Applications :
- Derivatives of D-valine, which is structurally similar to N-Methyl-DL-valine, have significant industrial applications. They are used in the synthesis of agricultural pesticides, veterinary antibiotics, and pharmaceutical drugs. Notably, fluvalinate, a pesticide derived from D-valine, exhibits broad-spectrum insecticidal activity with low mammalian toxicity (Chen et al., 2016).
Synthesis and Resolution :
- Research has been conducted on synthesizing and resolving various forms of valine, including hydroxyvaline and other derivatives. This work is crucial for producing optically pure forms of amino acids, which are essential for pharmaceutical applications (Oh-hashi & Harada, 1966).
Biochemical Studies :
- Investigations into the synthesis of specific isomers of valine-related compounds and their roles in biological processes like penicillin biosynthesis have been conducted. These studies highlight the importance of specific amino acid configurations in biochemical pathways (Fawcett et al., 1976).
Analytical Methods :
- Advanced analytical techniques, such as gas chromatography, have been developed to determine the purity of valine derivatives. This research is critical for ensuring the quality of pharmaceuticals and other products derived from valine (Shinde et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3-methyl-2-(methylamino)butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)5(7-3)6(8)9;/h4-5,7H,1-3H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAKGSVMNLYWAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-DL-valine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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